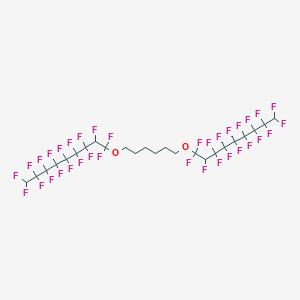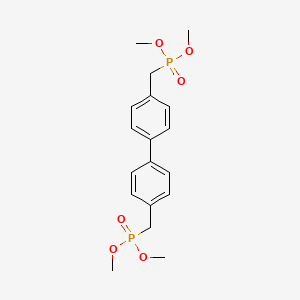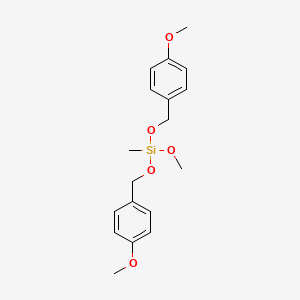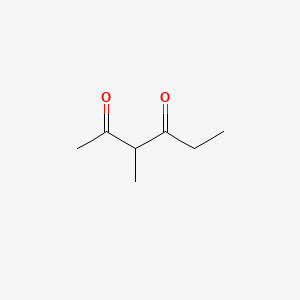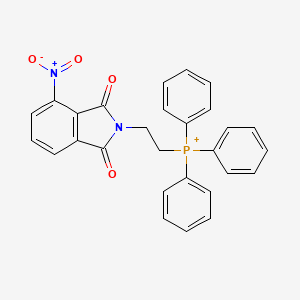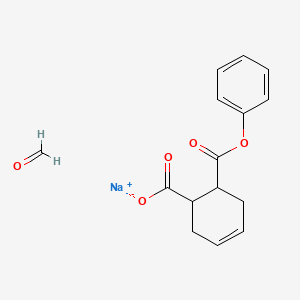
Sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt is a complex chemical compound that combines formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt typically involves the polymerization of formaldehyde with phenol in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired polymer structure is achieved. The specific stereoisomer, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, is introduced through a stereoselective reaction, which may involve chiral catalysts or reagents to ensure the correct configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where formaldehyde and phenol are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets industry standards. Advanced techniques like flow microreactor systems can be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while substitution reactions can produce a wide range of functionalized polymers .
Applications De Recherche Scientifique
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt involves its interaction with various molecular targets and pathways. The phenolic groups in the polymer can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The stereochemistry of the cyclohexene dicarboxylate moiety may also play a role in its biological effects, influencing how the compound interacts with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde, polymer with phenol: This compound lacks the specific stereoisomer of cyclohexene dicarboxylate, making it less specialized.
Phenol-formaldehyde resins: These are widely used in industry but do not have the same stereochemical complexity.
Cyclohexene dicarboxylate derivatives: These compounds may share some structural similarities but differ in their polymerization and functional properties.
Uniqueness
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt stands out due to its unique combination of formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
182073-88-7 |
|---|---|
Formule moléculaire |
C15H15NaO5 |
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14O4.CH2O.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;1-2;/h1-7,11-12H,8-9H2,(H,15,16);1H2;/q;;+1/p-1 |
Clé InChI |
IFPPHLOWONSEJA-UHFFFAOYSA-M |
SMILES canonique |
C=O.C1C=CCC(C1C(=O)[O-])C(=O)OC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


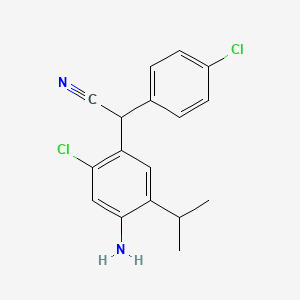
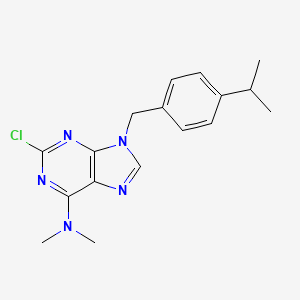
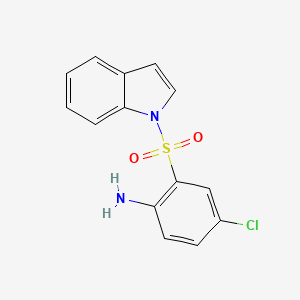
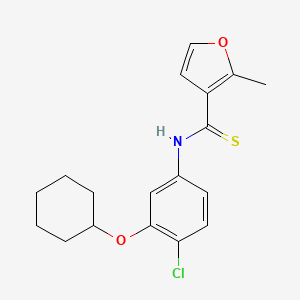


![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

